Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate
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Overview
Description
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 4-bromobenzene-1-sulfonylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate, can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions due to its phosphonate group, which mimics phosphate groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong interactions with metal ions and enzymes, making it useful in catalysis and enzyme inhibition studies. The sulfonyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Diethyl (4-bromobenzyl)phosphonate: Similar structure but lacks the sulfonyl group.
Diethyl (4-methylbenzyl)phosphonate: Similar structure but has a methyl group instead of a bromine atom.
Diethyl (4-chlorobenzyl)phosphonate: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness: Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate is unique due to the presence of both the bromine atom and the sulfonyl group, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
27691-37-8 |
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Molecular Formula |
C11H16BrO5PS |
Molecular Weight |
371.19 g/mol |
IUPAC Name |
1-bromo-4-(diethoxyphosphorylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H16BrO5PS/c1-3-16-18(13,17-4-2)9-19(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
CIFWPPFDXPEZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
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